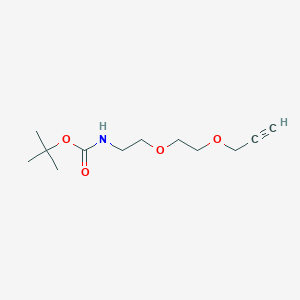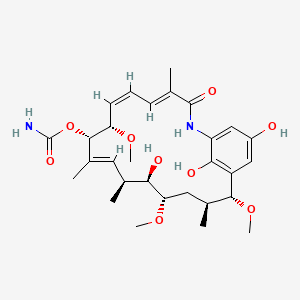
Propargyl-PEG2-NHBoc
Vue d'ensemble
Description
Propargyl-PEG2-NHBoc is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is a reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
This compound is a reagent that contains an Alkyne group . This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
This compound is a crosslinker consisting of a propargyl group and a t-Boc protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 243.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 9 .Applications De Recherche Scientifique
Réactif de chimie click
“Propargyl-PEG2-NHBoc” is a click chemistry reagent {svg_1}. Il contient un groupe Alkyne et peut subir une cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes Azide {svg_2}. Cela le rend utile dans une large gamme d'applications de synthèse chimique et de bioconjugaison.
Liaison PEG
“t-Boc-N-Amido-PEG2-Propargyl” is a PEG linker {svg_3}. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_4}. Le groupe amino est réactif avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde) etc {svg_5}. Le groupe Boc peut être déprotégé dans des conditions acides douces pour former l'amine libre {svg_6}.
Synthèse de dérivés propargyliques
Le groupe propargylique est une entité hautement polyvalente dont l'introduction dans des blocs de construction de petites molécules ouvre de nouvelles voies synthétiques pour une élaboration ultérieure {svg_7}. La dernière décennie a été témoin de progrès remarquables à la fois dans la synthèse d'agents de propargylation et dans leur application dans la synthèse et la fonctionnalisation de blocs de construction et d'intermédiaires plus élaborés/complexes {svg_8}.
Réaction de substitution propargylique catalytique
La fonction alkyne fortement nucléophile ainsi que son atome d'hydrogène terminal considérablement acide permettent à l'unité propargylique de jouer un rôle crucial dans la synthèse organique en offrant une poignée pour de futures transformations synthétiques {svg_9}. Les travaux pionniers sur la réaction de substitution propargylique catalysée par le Ru en 2000 ont encouragé de nombreux chercheurs à développer plusieurs nouvelles réactions de substitution propargylique catalysées {svg_10}.
Synthèse de composés 2-propargyliques-1,3-dicarbonylés
Un catalyseur d'acide phosphomolybdique supporté sur du gel de silice (PMA/SiO2) a été utilisé pour la synthèse de composés 2-propargyliques-1,3-dicarbonylés avec des rendements excellents et une haute sélectivité {svg_11}.
Bioconjugaison et bloc de construction pour la synthèse
“t-Boc-N-Amido-PEG2-Propargyl” can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation {svg_12}.
Mécanisme D'action
Target of Action
Propargyl-PEG2-NHBoc, also known as t-Boc-N-Amido-PEG2-Propargyl, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker molecule in the formation of ADCs and PROTACs . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient attachment of the compound to other molecules .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system . In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This connection enables the selective degradation of target proteins, affecting various biochemical pathways depending on the specific targets .
Pharmacokinetics
The presence of the polyethylene glycol (peg) moiety in the compound is known to improve water solubility and biological compatibility , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of ADCs or PROTACs . These complexes can selectively target and degrade specific proteins within cells . The degradation of these target proteins can lead to various molecular and cellular effects, depending on the specific protein targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the compound’s stability and reactivity can be influenced by pH levels, as the t-Boc protected amine group can be deprotected under mildly acidic conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Propargyl-PEG2-NHBoc plays a significant role in biochemical reactions due to its unique reactivity . The propargyl part of its structure allows it to participate in various chemical reactions . It can interact with other molecules in a highly efficient manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions. This interaction allows it to be used in the synthesis of PROTACs .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOWEAGRWGHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)








